molecular formula C10H11ClN4 B1464933 [1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1250754-45-0

[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1464933
CAS RN: 1250754-45-0
M. Wt: 222.67 g/mol
InChI Key: ONQFAQANXAPOHD-UHFFFAOYSA-N
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Description

This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It’s known for its stability, resistance to oxidation and reduction, and its ability to participate in various chemical reactions .


Chemical Reactions Analysis

1,2,3-Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, form polymers, and undergo various transformations such as N-alkylation and reduction .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques

    Compounds with 1,2,3-triazole structures, such as "[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine," are often synthesized through 1,3-dipolar cycloaddition reactions. This method yields high-purity products and allows for detailed structural characterization using techniques like NMR spectroscopy, FT-IR, and X-ray diffraction crystallography. These methods provide insights into the molecular structure, confirming the presence of the triazole ring and other functional groups (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).

  • Chemical Properties

    Understanding the chemical properties of such compounds is crucial for their application in various fields. Spectroscopic characterization, including 13C/1H-NMR and mass spectrometry, plays a vital role in determining the functional groups and molecular framework, which are essential for further applications in medicinal chemistry and material science (Ganesh Shimoga, E. Shin, & Sang‐Youn Kim, 2018).

Potential Therapeutic Applications

  • Antimicrobial Activities: The triazole moiety is a key structural feature in developing antimicrobial agents. Compounds similar to "[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine" have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. Preliminary screening results indicate that these compounds exhibit moderate to very good antimicrobial activities, comparable to first-line drugs. This suggests their potential as novel antimicrobial agents, with the triazole ring playing a critical role in their activity (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).

Catalytic and Material Science Applications

  • Catalytic Activity: The structural versatility of triazole derivatives makes them suitable ligands in catalysis. Research on novel ruthenium complexes bearing triazole-based ligands has shown excellent activity and selectivity in the hydrogenation of ketones and aldehydes. This highlights the potential of triazole compounds in catalytic applications, where their ability to stabilize transition states and interact with substrates can lead to efficient catalytic processes (Roberto Sole, M. Bortoluzzi, A. Spannenberg, S. Tin, Valentina Beghetto, & J. D. de Vries, 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, some 1,2,3-triazole derivatives have been studied for their antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future research directions would depend on the specific properties and activities of this compound. Given the wide range of activities exhibited by 1,2,3-triazole derivatives, potential areas of study could include medicinal chemistry, materials science, and coordination chemistry .

properties

IUPAC Name

[1-(3-chloro-2-methylphenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7-9(11)3-2-4-10(7)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQFAQANXAPOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

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